6-Methyl-3,5-heptadien-2-one
Overview
Description
6-Methyl-3,5-heptadien-2-one is an organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . It is a member of the heptadienone family, characterized by the presence of a heptadiene backbone with a ketone functional group. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Mechanism of Action
. The primary targets of this compound are not well-documented in the literature. .
Mode of Action
It’s known to interact with the skin and eyes, causing a stimulating effect . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It’s used in the preparation of (rs)- (e)-2,6-dimethyl-1,2-epoxy-3,5-heptadiene , suggesting it may be involved in the biochemical pathway leading to this compound.
Pharmacokinetics
Its density is reported to be 0.89 g/cm3 , and it’s miscible with alcohol , which may impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known to cause a stimulating effect on the skin and eyes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-3,5-heptadien-2-one. For instance, it should be kept away from high temperatures, fire sources, and oxidizers to prevent fire or explosion . Proper personal protective equipment, such as chemical protective gloves and goggles, should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-3,5-heptadien-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product . The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,5-heptadien-2-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-3,5-heptadien-2-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3,5-Heptadien-2-one, 6-methyl-, (E)-: A stereoisomer of 6-Methyl-3,5-heptadien-2-one with similar chemical properties but different spatial arrangement of atoms.
This compound, (Z)-: Another stereoisomer with distinct physical and chemical properties.
2-Methyl-2,4-heptadien-6-one: A structural isomer with a different arrangement of double bonds and functional groups.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of a methyl group at the sixth position. This structural configuration imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
IUPAC Name |
(3E)-6-methylhepta-3,5-dien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKXSFZGARKWOW-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C=C/C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone | |
Record name | 6-Methyl-3,5-heptadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 6-Methyl-3,5-heptadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.899 | |
Record name | 6-Methyl-3,5-heptadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1604-28-0, 16647-04-4 | |
Record name | 3,5-Heptadien-2-one, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-3,5-heptadien-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016647044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Heptadien-2-one, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-methylhepta-3,5-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3E)-6-methylhepta-3,5-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL-3,5-HEPTADIEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7CMP2E76C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources and potential biological activities of 6-methyl-3,5-heptadien-2-one?
A: this compound is a natural constituent of various essential oils, including those derived from Ceylon tea [] and Artemisia kotuchovii []. Research suggests that this compound might play a role in modulating innate immune responses. Specifically, it has shown inhibitory effects on human neutrophil responses, including calcium flux, chemotaxis, and reactive oxygen species production [].
Q2: How does the structure of this compound relate to its reactivity?
A: this compound possesses a conjugated diene system, making it susceptible to various chemical reactions. For instance, it can undergo selective reduction to form geranylacetone, a commercially valuable fragrance compound []. This reduction, catalyzed by ene-reductases, highlights the reactivity of the conjugated double bonds within the molecule [].
Q3: Can this compound be synthesized through catalytic isomerization?
A: Yes, this compound can be selectively synthesized from an allenyl allylic alcohol precursor (6-methyl-1,2,5-heptatrien-4-ol) through isomerization catalyzed by vanadium or molybdenum complexes []. This reaction highlights the potential of utilizing metal catalysts for the controlled synthesis of this compound.
Q4: How does oxidation impact this compound in complex mixtures?
A: Studies investigating zeaxanthin degradation in soybean oil revealed that this compound can form as a volatile product during the oxidation process []. This finding suggests that the presence of this compound in natural products or food systems might be influenced by oxidative conditions.
Q5: What spectroscopic techniques can provide structural information about this compound?
A: ¹³C-NMR spectroscopy has been used to characterize the structure of this compound, particularly when complexed with transition metals like iron []. This technique provides valuable insights into the electronic environment and bonding within the molecule.
Q6: Are there safety assessments available for this compound?
A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound []. While the specific details of the assessment are not provided in the abstract, its existence indicates ongoing efforts to understand the safety profile of this compound.
Q7: What is the historical context of this compound research?
A: Early research on this compound focused on its identification as an autoxidation product of alloocimene []. This work laid the foundation for further investigations into its synthesis, reactivity, and biological properties.
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